molecular formula C12H11NOS B8302935 5-(1,3-Thiazol-2-yl)indan-1-ol

5-(1,3-Thiazol-2-yl)indan-1-ol

Cat. No.: B8302935
M. Wt: 217.29 g/mol
InChI Key: RIEWGGARHPZRRM-UHFFFAOYSA-N
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Description

5-(1,3-Thiazol-2-yl)indan-1-ol is a heterocyclic compound featuring a bicyclic indan-1-ol scaffold fused with a thiazole ring at the 5-position.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

5-(1,3-thiazol-2-yl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C12H11NOS/c14-11-4-2-8-7-9(1-3-10(8)11)12-13-5-6-15-12/h1,3,5-7,11,14H,2,4H2

InChI Key

RIEWGGARHPZRRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)C3=NC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-(1,3-Thiazol-2-yl)indan-1-ol, we analyze structurally related heterocyclic compounds, focusing on their synthesis, physicochemical properties, and bioactivity. Key analogues include derivatives of thiadiazoles, oxadiazoles, and other thiazole-containing scaffolds.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents/Modifications Reported Bioactivity Key Reference Insights
This compound Indan-1-ol + thiazole Thiazole at C5 of indan-1-ol Limited data; inferred from SAR Structural uniqueness
5-Substituted-1,3,4-thiadiazoles 1,3,4-Thiadiazole core Varied substituents at C5 Antioxidant, antimicrobial Substituents dictate activity
Thiazole-1,3,4-oxadiazole hybrids Thiazole + oxadiazole fusion Oxadiazole linked to thiazole Anticancer (e.g., tubulin inhibition) Synergistic heterocyclic effects
Quinoxaline-thiadiazole hybrids Quinoxaline + thiadiazole Thiadiazole at C2 of quinoxaline Enzyme inhibition (e.g., kinases) Enhanced π-stacking capacity

Key Findings from Comparative Analysis

Electronic and Steric Effects: The thiazole ring in this compound introduces electron-withdrawing character and planar rigidity, similar to thiadiazole derivatives (e.g., 1,3,4-thiadiazole-2-thiols) .

Hydrogen-Bonding Potential: The hydroxyl group in indan-1-ol distinguishes this compound from non-hydroxylated analogues like 5-mercapto-1,3,4-thiadiazoles. This group may enhance solubility and interactions with polar residues in enzymes, akin to hydroxylated quinoxaline derivatives .

Bioactivity Trends: Antioxidant Activity: Thiadiazole-2-thiols with electron-donating substituents (e.g., -SH or -OH) exhibit potent radical scavenging, suggesting that this compound’s hydroxyl group could confer similar properties . Anticancer Potential: Thiazole-oxadiazole hybrids demonstrate cytotoxicity via tubulin polymerization inhibition . The indan-1-ol scaffold’s rigidity might mimic this mechanism, though empirical validation is required.

Synthetic Challenges :

  • The fusion of indan-1-ol with thiazole necessitates multi-step synthesis, contrasting with simpler thiadiazole derivatives prepared via cyclization of thiosemicarbazides . Reaction yields and purity may vary significantly due to steric hindrance.

Computational Insights

For example, the electron density at the thiazole sulfur atom may correlate with nucleophilic reactivity, a feature critical in enzyme inhibition.

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